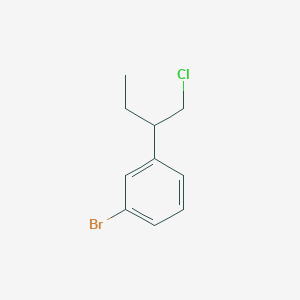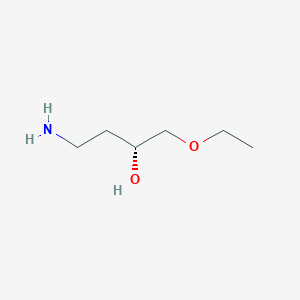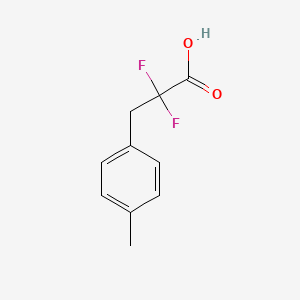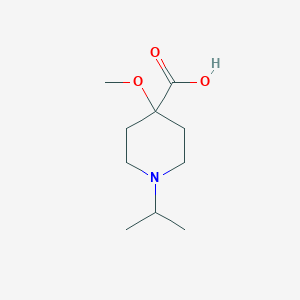
3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes a dihydroindole core with diethyl and methoxy substituents, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole core . For this compound, specific starting materials and reaction conditions would be tailored to introduce the diethyl and methoxy groups at the appropriate positions.
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale, cost, and environmental considerations.
化学反応の分析
Types of Reactions
3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, potentially involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the indole ring or substituents using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid structures, while substitution reactions can introduce various functional groups onto the indole core.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets, such as enzymes or receptors.
Industry: Use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole core can bind to various biological targets, influencing pathways related to its biological activities. For example, it may inhibit enzymes involved in viral replication or cancer cell proliferation .
類似化合物との比較
Similar Compounds
5-Methoxy-2,3-dihydro-1H-indole: Lacks the diethyl substituents, which may affect its biological activity and chemical reactivity.
2,3,3-Trimethyl-2,3-dihydro-1H-indole: Similar structure but with different substituents, leading to different properties and applications.
Uniqueness
3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole’s unique combination of diethyl and methoxy groups may enhance its biological activity and specificity compared to other indole derivatives
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
3,3-diethyl-5-methoxy-1,2-dihydroindole |
InChI |
InChI=1S/C13H19NO/c1-4-13(5-2)9-14-12-7-6-10(15-3)8-11(12)13/h6-8,14H,4-5,9H2,1-3H3 |
InChIキー |
BHIZHULEJNOKOF-UHFFFAOYSA-N |
正規SMILES |
CCC1(CNC2=C1C=C(C=C2)OC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13187798.png)


![2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid](/img/structure/B13187823.png)
![2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13187824.png)

![8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13187856.png)




![3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13187881.png)

